molecular formula C11H11ClFN3 B14874945 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile

2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile

Cat. No.: B14874945
M. Wt: 239.67 g/mol
InChI Key: IQEUHIWMGOHKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile is a heterocyclic compound that contains a piperidine ring attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile typically involves the reaction of 2-chloro-5-fluoro-6-nicotinonitrile with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitrile derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

Scientific Research Applications

2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and nicotinonitrile core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-6-(morpholin-4-yl)nicotinonitrile
  • 2-Chloro-5-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile
  • 2-Chloro-5-fluoro-6-(azepan-1-yl)nicotinonitrile

Uniqueness

2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11ClFN3

Molecular Weight

239.67 g/mol

IUPAC Name

2-chloro-5-fluoro-6-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H11ClFN3/c12-10-8(7-14)6-9(13)11(15-10)16-4-2-1-3-5-16/h6H,1-5H2

InChI Key

IQEUHIWMGOHKRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.